molecular formula C12H10N2O5 B11859621 1-Acetyl-5-nitro-1h-indol-3-yl acetate CAS No. 26491-03-2

1-Acetyl-5-nitro-1h-indol-3-yl acetate

Cat. No.: B11859621
CAS No.: 26491-03-2
M. Wt: 262.22 g/mol
InChI Key: BKXWPRVRPWVLIH-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Scaffold in Organic Synthesis and Advanced Molecular Design

The indole scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in the fields of organic synthesis and medicinal chemistry. researchgate.net Its unique electronic properties and the ability of its nitrogen atom to act as a hydrogen bond donor make it a "privileged structure" in drug discovery. researchgate.net This means that the indole nucleus is a common feature in many natural products and synthetic molecules that exhibit potent biological activities. chula.ac.th

The versatility of the indole ring allows for a wide range of chemical modifications, enabling the synthesis of diverse libraries of compounds for high-throughput screening. nih.gov Its structural resemblance to the amino acid tryptophan allows indole derivatives to interact with a multitude of biological targets, including enzymes and receptors, in a specific manner. researchgate.net This has led to the development of numerous indole-containing drugs with applications as anti-cancer, anti-inflammatory, and anti-viral agents. researchgate.netchula.ac.th

Contextualizing 1-Acetyl-5-nitro-1H-indol-3-yl Acetate (B1210297) within Indole Chemistry

1-Acetyl-5-nitro-1H-indol-3-yl acetate, with the chemical formula C₁₂H₁₀N₂O₅ and CAS number 26491-03-2, is a distinct member of the substituted indole family. mdpi.com Its structure is characterized by three key modifications to the basic indole core:

An acetyl group at the 1-position (the nitrogen of the pyrrole ring).

A nitro group at the 5-position of the benzene ring.

An acetate group at the 3-position of the pyrrole ring.

Each of these substituents significantly influences the chemical and physical properties of the molecule. The acetyl group at the N1 position modulates the electron density of the indole ring system. The nitro group at the C5 position is a strong electron-withdrawing group, which can impact the molecule's reactivity and potential biological interactions. The acetate group at the C3 position offers a site for potential chemical transformations.

The presence of both acetyl and nitro groups suggests that this compound is a product of deliberate synthetic design, likely intended for further chemical elaboration or for evaluation in biological assays. The nitro group, in particular, is a common feature in compounds designed as prodrugs, as it can be reduced to an amino group under specific physiological conditions.

PropertyValueSource
Molecular Formula C₁₂H₁₀N₂O₅
Molecular Weight 262.22 g/mol mdpi.com
CAS Number 26491-03-2

Scope of Current Research Endeavors on Acetylated and Nitro-Substituted Indoles

Current research into acetylated and nitro-substituted indoles is a vibrant and rapidly evolving field. Scientists are actively exploring the synthesis of these compounds to create novel therapeutic agents and functional materials.

Research Focus on Acetylated Indoles:

Studies on acetylated indoles often focus on their synthesis and their role as intermediates in the creation of more complex molecules. The acetylation of the indole nitrogen is a common strategy to protect this position during subsequent reactions or to modify the electronic properties of the indole ring. researchgate.net Research has demonstrated improved methods for the synthesis of 1-acetyl-1H-indol-3-yl acetates, which serve as precursors to various biologically active compounds. researchgate.net

Research Focus on Nitro-Substituted Indoles:

The introduction of a nitro group onto the indole scaffold is a key strategy in the development of new drugs, particularly in the area of oncology. 5-nitroindole (B16589) derivatives have been investigated for their potential as anticancer agents. nih.gov These compounds can act as binders for specific DNA structures, such as G-quadruplexes, which are implicated in the regulation of oncogenes like c-Myc. nih.gov The nitro group in these derivatives is often crucial for their biological activity and can be a target for bioreductive activation in hypoxic tumor environments.

The combined presence of acetyl and nitro substitutions in this compound places it at the intersection of these active research areas, highlighting its potential as a scaffold for the development of new chemical entities with tailored properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26491-03-2

Molecular Formula

C12H10N2O5

Molecular Weight

262.22 g/mol

IUPAC Name

(1-acetyl-5-nitroindol-3-yl) acetate

InChI

InChI=1S/C12H10N2O5/c1-7(15)13-6-12(19-8(2)16)10-5-9(14(17)18)3-4-11(10)13/h3-6H,1-2H3

InChI Key

BKXWPRVRPWVLIH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=C(C2=C1C=CC(=C2)[N+](=O)[O-])OC(=O)C

Origin of Product

United States

Synthetic Methodologies for 1 Acetyl 5 Nitro 1h Indol 3 Yl Acetate and Its Derivatives

Classical and Conventional Synthetic Routes for Indole (B1671886) Core Construction

The foundational step in synthesizing the target compound is the construction of the indole nucleus, often with the nitro group already in place or introduced at an early stage.

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a robust and widely used method for preparing indoles. nih.govwikipedia.org The reaction condenses a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.com For the synthesis of nitroindoles, the process is adapted by using a nitrophenylhydrazine (B1144169) as the starting material.

The general mechanism involves the initial formation of a phenylhydrazone, which then tautomerizes to an enamine. A critical mdpi.commdpi.com-sigmatropic rearrangement follows, leading to a di-imine intermediate that cyclizes and eliminates ammonia (B1221849) to form the aromatic indole ring. nih.govwikipedia.org Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the final indole structure. wikipedia.org

The choice of acid catalyst is crucial for the reaction's success. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) have been effectively employed. nih.govwikipedia.org For instance, nitroindolenines have been successfully prepared by reacting o- or p-nitrophenylhydrazines with ketones like 2-methylcyclohexanone (B44802) in refluxing acetic acid. nih.gov A newer protocol for preparing indole-2-carboxylates, which are valuable intermediates, utilizes the reaction of β-nitroacrylates with arylhydrazines. researchgate.net

Table 1: Common Catalysts in Fischer Indole Synthesis

Catalyst Type Examples
Brønsted Acids HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-Toluenesulfonic Acid
Lewis Acids Boron Trifluoride (BF₃), Zinc Chloride (ZnCl₂), Iron(III) Chloride (FeCl₃)

This table summarizes common acid catalysts used to facilitate the Fischer indole synthesis. nih.govwikipedia.org

Beyond the Fischer synthesis, other classical methods are relevant for constructing functionalized indoles.

The Madelung synthesis involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine. wikipedia.org While the original conditions were harsh, requiring strong bases like sodium ethoxide at 200–400 °C, modern modifications have made the reaction more versatile. wikipedia.orgnih.gov Significantly, a modified Madelung synthesis can be used to prepare 4-nitroindoles, demonstrating its utility in creating precursors for compounds like 1-acetyl-5-nitro-1H-indol-3-yl acetate (B1210297). researchgate.net Other modifications allow for the synthesis of 1,2-disubstituted-3-functionalized indoles without the use of transition metals. nih.govacs.org

The Reissert indole synthesis is particularly well-suited for preparing nitroindoles as it typically starts with an ortho-nitrotoluene derivative. wikipedia.org In the classic Reissert reaction, o-nitrotoluene is condensed with diethyl oxalate (B1200264) in the presence of a base like potassium ethoxide. wikipedia.orgyoutube.com The resulting ethyl o-nitrophenylpyruvate undergoes reductive cyclization, commonly with zinc in acetic acid or through catalytic hydrogenation, to yield an indole-2-carboxylic acid, which can then be decarboxylated if desired. wikipedia.orgyoutube.com Because it begins with a nitro-substituted precursor, this method provides a direct route to the 5-nitroindole (B16589) skeleton, assuming the appropriate starting material is used.

The introduction of an acetyl group at the N-1 position is a key functionalization step. Selective N-acylation can be challenging due to the competing reactivity of the C-3 position. nih.gov However, several effective strategies exist.

Conventional methods often use reactive agents like acetyl chloride or acetic anhydride (B1165640). researchgate.net To improve selectivity and mildness, alternative approaches have been developed. One such method is the chemoselective N-acylation using thioesters as a stable acyl source, which proceeds efficiently in the presence of cesium carbonate at elevated temperatures. nih.govbeilstein-journals.org Another strategy involves the oxidative coupling of indoles with aldehydes, which can be achieved using an N-heterocyclic carbene (NHC) catalyst. rsc.org A dehydrogenative coupling process catalyzed by tetrapropylammonium (B79313) perruthenate (TPAP) also allows for the N-acylation of indoles using primary alcohols as the acyl source. nih.gov

In a highly efficient procedure for synthesizing 1-acetyl-1H-indol-3-yl acetates, the N-acetylation occurs as part of a one-pot reaction where an N-(carboxymethyl)aniline derivative is treated with acetic anhydride and sodium acetate. researchgate.net

Achieving specific substitution at the C-3 and C-5 positions is critical for the final structure.

C-5 Position: Functionalizing the benzene (B151609) ring of the indole core is less straightforward than modifying the pyrrole (B145914) ring. nih.gov For the target molecule, the nitro group at C-5 is most efficiently introduced by using a pre-functionalized starting material, such as 4-nitro-phenylhydrazine in a Fischer synthesis or a substituted 2-nitrotoluene (B74249) in a Reissert synthesis. nih.govresearchgate.net However, methods for direct C-H functionalization exist. A highly regioselective C5-H direct iodination of indoles has been reported, providing a versatile handle for further transformations. rsc.org Additionally, copper-catalyzed C5-H alkylation reactions have been developed for indoles bearing a carbonyl group at the C-3 position. nih.gov

C-3 Position: The C-3 position of indole is the most nucleophilic and is readily acylated. nih.gov Friedel-Crafts acetylation using acetyl chloride or acetic anhydride is a common method to install a 3-acetyl group. researchgate.net For the target compound, the goal is to form a 3-acetoxy group. An efficient, two-step procedure has been developed that starts from 2-chlorobenzoic acids. The intermediate 2-[(carboxymethyl)amino]benzoic acid is cyclized in the presence of acetic anhydride and sodium acetate, which concurrently achieves N-acetylation and formation of the 3-yl acetate group, providing the desired 1-acetyl-1H-indol-3-yl acetate framework in good yields. researchgate.net

Modern and Advanced Synthetic Strategies for Complex Indole Derivatives

Recent advances in organic synthesis have introduced powerful new tools for constructing complex indole structures.

Transition metal catalysis has revolutionized indole synthesis by enabling reactions under milder conditions with greater efficiency and selectivity. arabjchem.orgsioc-journal.cn Metals such as palladium, copper, rhodium, and cobalt are frequently used to facilitate C-C and C-N bond formation. mdpi.com

These methods include:

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Buchwald modification of the Fischer synthesis, allow for the coupling of aryl bromides with hydrazones. wikipedia.org Other cross-coupling reactions like the Heck and Suzuki reactions are instrumental in the total synthesis of complex indole alkaloids. arabjchem.org

C-H Activation/Functionalization: This atom-economical approach allows for the direct formation of bonds at C-H sites, bypassing the need for pre-functionalized substrates. sioc-journal.cn For example, palladium and copper catalysts can be used for the regiocontrolled direct arylation of indoles at the C4 and C5 positions with the aid of a removable directing group at C3. researchgate.net

Cyclization and Annulation Reactions: Transition metals catalyze a variety of cyclization reactions to form the indole ring. thieme-connect.com This includes the cycloisomerization of 2-alkynylanilines and the annulation of anilines with alkynes or styrenes. mdpi.comarabjchem.org These methods offer alternative pathways to functionalized indoles that can be difficult to access through classical routes. mdpi.com

Table 2: Examples of Transition Metal-Catalyzed Indole Syntheses

Metal Catalyst Reaction Type Description
Palladium (Pd) Cross-Coupling / Annulation Catalyzes reactions like Heck, Suzuki, and Buchwald couplings; enables annulation of N-Ts-anilines with styrenes. mdpi.comarabjchem.org
Copper (Cu) Annulation / C-H Functionalization Used in tandem Ullmann-type C-N bond formation and for regioselective C5-H alkylation of indoles. nih.govresearchgate.net
Cobalt (Co) Indolization / C-H Coupling Catalyzes indolization with N-arylhydrazines and intramolecular cross-dehydrogenative coupling of ortho-alkenylanilines. mdpi.com
Rhodium (Rh) Annulation Used in the annulation of N-aryl nitrones with alkynes to form substituted indoles. mdpi.com

This table highlights the versatility of different transition metals in modern indole synthesis. mdpi.comnih.govarabjchem.orgresearchgate.net

Metal-Free C-C and C-N Bond Formation in Nitroindole Synthesis

The synthesis of nitroindoles without the use of transition metals is a significant area of research, aimed at reducing costs and eliminating metal contamination in the final products. These methods focus on forming key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through novel activation strategies.

A notable metal-free approach involves the regioselective synthesis of 6-nitroindole (B147325) derivatives through a cesium carbonate (Cs₂CO₃)-promoted reaction between enaminones and nitroaromatic compounds. rsc.org This method facilitates the formation of two new C-C and C-N bonds in a single, highly regioselective process under transition metal-free conditions. rsc.org

Another effective strategy is the base-catalyzed intramolecular cyclization of N-acyl amides for producing 3-nitro-2-(per)fluoroalkyl indoles. chemistryviews.org This reaction proceeds efficiently using an organic base like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) in 1,4-dioxane (B91453) at elevated temperatures, yielding the desired functionalized indoles in high to excellent yields. chemistryviews.org The scalability of this method has been demonstrated with a gram-scale reaction achieving a 93% yield. chemistryviews.org

For the direct introduction of a nitro group, a non-acidic and metal-free electrophilic substitution reaction has been developed. researchgate.netnih.gov This protocol uses trifluoroacetyl nitrate (B79036) (CF₃COONO₂), generated in situ from ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride, as an effective nitrating agent for a variety of indoles. researchgate.netnih.gov The reaction proceeds under mild, sub-room temperature conditions and is compatible with various functional groups. nih.gov

Furthermore, N-iodosuccinimide (NIS) has been employed to mediate a cascade C-N bond formation and subsequent aromatization of N-Ts-2-alkenylanilines. researchgate.net This reaction provides a rapid synthesis of various indole derivatives in good to excellent yields under mild, additive-free conditions. researchgate.net

Table 1: Examples of Metal-Free Synthesis of Nitroindoles

MethodReactantsKey Reagents/ConditionsProduct TypeKey Findings/YieldsReference
Base-Promoted CyclizationEnaminones and Nitroaromatic CompoundsCs₂CO₃6-Nitroindole DerivativesHighly regioselective C-C and C-N bond formation. rsc.org
Intramolecular CyclizationN-Acyl AmidesDBN, 1,4-Dioxane, 100 °C3-Nitro-2-(per)fluoroalkyl IndolesHigh to excellent yields; scalable to gram-scale (93% yield). chemistryviews.org
Electrophilic NitrationIndoles(CF₃CO)₂O, Ammonium Tetramethylnitrate3-NitroindolesRegioselective nitration at the C3 position under non-acidic conditions. researchgate.netnih.gov
Cascade Cyclization/AromatizationN-Ts-2-alkenylanilinesN-Iodosuccinimide (NIS), CHCl₃, rtN-Ts-IndolesRapid synthesis with good to excellent yields without catalysts. researchgate.net

Microwave-Assisted Cyclization and Decarboxylation for Indolyl Acetates

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times compared to conventional heating. tandfonline.comnih.gov This technology is particularly effective for the synthesis of indolyl acetates, including the title compound.

An optimized, rapid, and efficient method for synthesizing 1-acetyl-1H-indol-3-yl acetates involves the microwave-assisted cyclization and decarboxylation of 2-[(carboxymethyl)amino]benzoic acids. benthamdirect.com In this procedure, the precursors are treated with acetic anhydride and triethylamine (B128534) and subjected to microwave irradiation at 80 °C for just one minute, affording the target indolyl acetates in yields ranging from 34% to 71%. benthamdirect.com This approach has enabled the first-time synthesis of derivatives such as 1-acetyl-6-(trifluoromethyl)-1H-indol-3-yl acetate and 1-acetyl-7-methyl-1H-indol-3-yl acetate. benthamdirect.com

The application of microwave irradiation extends to various classical indole syntheses. nih.gov For instance, the Madelung reaction, which traditionally requires very high temperatures (360-380°C), can be performed under solvent-free conditions using potassium tert-butoxide as a base and microwave heating. sciforum.net This modification provides a more energy-efficient route to indole derivatives. sciforum.net Similarly, microwave heating has been successfully used in palladium-catalyzed heterocyclization reactions to produce methyl 2-methyl-1H-indole-3-carboxylate derivatives, achieving high yields and purity. mdpi.com The use of microwaves can also facilitate the decarboxylation of indole-2-carboxylic acids, a key step in many indole syntheses. acs.org

Table 2: Microwave-Assisted Synthesis of Indole Derivatives

Reaction TypeStarting MaterialKey ConditionsProductYieldReference
Cyclization/Decarboxylation2-[(Carboxymethyl)amino]benzoic acidsAcetic anhydride, triethylamine, MW (300 W, 1 min, 80 °C)1-Acetyl-1H-indol-3-yl acetates34-71% benthamdirect.com
Madelung Reaction4-tert-Butyl-N-o-tolylbenzamidePotassium tert-butoxide, MW (1000 W, 20 min), solvent-free2-(4-tert-Butylphenyl)-1H-indole64% sciforum.net
Pd-Catalyzed HeterocyclizationN-Aryl enamine carboxylatesPd(OAc)₂, MW heatingMethyl 2-methyl-1H-indole-3-carboxylates>80% mdpi.com
Cycloisomerization2-Alkynylaniline derivativesWater, MW heatingSubstituted indolesModerate to good researchgate.net

Multicomponent Reactions for Scaffold Assembly and Derivatization

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements of all starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. rsc.orgrsc.orgnih.gov These reactions are powerful tools for both the initial assembly of the indole scaffold and its subsequent derivatization. researchgate.net

One innovative MCR strategy enables the modular assembly of complex indole-fused seven-membered heterocycles. rsc.orgnih.gov In this process, an indole, formaldehyde, and an amino hydrochloride are reacted in one pot to quickly form indole-fused oxadiazepines under mild conditions. rsc.orgnih.gov This reaction demonstrates the utility of MCRs in creating diverse and complex molecular architectures from simple starting materials. nih.gov

MCRs are also employed in the de novo synthesis of the indole core itself. A sustainable, two-step method utilizes an Ugi multicomponent reaction involving anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides, followed by an acid-induced cyclization. rsc.org This approach is notable for its use of ethanol (B145695) as a benign solvent and the absence of a metal catalyst, highlighting its green credentials. rsc.org

The derivatization of the indole core is another area where MCRs excel. For example, a three-component reaction of an indole, p-methoxybenzaldehyde, and taurine (B1682933) in water under sonication yields bioactive 3,3-bis(indolyl)methanes (BIMs). frontiersin.org This method is advantageous due to its short reaction time and use of water as a green solvent. frontiersin.org

Table 3: Multicomponent Reactions in Indole Synthesis

Reaction Name/TypeComponentsProduct ScaffoldKey FeaturesReference
Modular AssemblyIndole, Formaldehyde, Amino hydrochlorideIndole-fused OxadiazepinesMild conditions, broad substrate scope, high efficiency. rsc.orgnih.gov
Ugi MCR / CyclizationAnilines, Glyoxal dimethyl acetal, Formic acid, IsocyanidesIndole CoreSustainable, uses ethanol solvent, no metal catalyst. rsc.org
BIMs SynthesisIndole, p-Methoxybenzaldehyde, Taurine3,3-bis(indolyl)methanesUses water as a green solvent, room temperature, short reaction time. frontiersin.org
One-Pot Pyrrole SynthesisArylglyoxal, 1,3-Dicarbonyl, Indole, ArylamineIndole–Pyrrole ConjugatesChromatography-free, high atom economy, low E-factor. acs.org

Green Chemistry Principles and Sustainable Approaches in Indole Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to indole synthesis. nih.gov These sustainable approaches focus on using environmentally benign solvents, reusable catalysts, and energy-efficient techniques. nih.govnih.gov

Microwave irradiation is a cornerstone of green indole synthesis, significantly reducing reaction times and energy consumption compared to conventional heating methods. tandfonline.comtandfonline.com Its application is widespread, from accelerating classical named reactions to enabling novel cyclizations, often under solvent-free conditions or in green solvents like water. tandfonline.comresearchgate.net

The use of green solvents is another key aspect. Water, ethanol, and ionic liquids are increasingly replacing toxic and volatile organic solvents. rsc.orgfrontiersin.orgnih.gov For instance, a sustainable multicomponent synthesis of the indole core is performed in ethanol, avoiding chlorinated solvents. rsc.org Similarly, the synthesis of 3,3-bis(indolyl)methanes can be achieved in water. frontiersin.org

Developing chromatography-free purification methods and reactions with high atom economy are also central to sustainable synthesis. A one-pot method for creating indole–pyrrole conjugates exemplifies this, featuring a high atom economy, a low E-factor (a metric for waste generation), and purification by simple crystallization, thus avoiding silica (B1680970) gel chromatography. acs.org Furthermore, clean and efficient Fischer indole syntheses have been developed using conductively heated sealed-vessel reactors, which drastically reduce reaction times from an overnight reflux to under an hour. acs.org These methods not only improve efficiency but also align with the core tenets of sustainable chemistry. nih.govacs.org

Table 4: Application of Green Chemistry Principles in Indole Synthesis

Green PrincipleSynthetic Application/MethodSpecific ExampleBenefitReference
Energy EfficiencyMicrowave-Assisted SynthesisCyclization/decarboxylation for indolyl acetates.Reduces reaction time from hours to minutes. tandfonline.combenthamdirect.com
Safer SolventsReaction in Ethanol/WaterUgi MCR for indole core; Synthesis of BIMs.Avoids toxic and volatile organic solvents. rsc.orgfrontiersin.org
Atom Economy / Waste PreventionOne-Pot MCRSynthesis of indole-pyrrole conjugates.High atom economy, low E-factor, chromatography-free. acs.org
CatalysisMetal-Free CatalysisCs₂CO₃-promoted or DBN-catalyzed cyclizations.Avoids heavy metal catalysts and contamination. rsc.orgchemistryviews.org
Process IntensificationSealed-Vessel ReactorFischer Indole Synthesis.Reduces reaction time from overnight to < 1 hour. acs.org

Chemical Reactivity and Transformation Mechanisms of 1 Acetyl 5 Nitro 1h Indol 3 Yl Acetate

Electrophilic and Nucleophilic Reactivity of the Substituted Indole (B1671886) Nucleus

The indole ring is inherently an electron-rich aromatic system, making it susceptible to electrophilic attack, particularly at the C-3 position. bhu.ac.inresearchgate.net However, the introduction of substituents can dramatically alter this intrinsic reactivity, modulating both the rate and regioselectivity of reactions.

The decreased electron density at the pyrrole (B145914) ring, including the C-3 position, makes electrophilic attack more challenging compared to unsubstituted indole. Conversely, the electron-deficient nature of the 5-nitroindole (B16589) system enhances its reactivity towards nucleophilic attack. This altered reactivity profile opens up avenues for transformations that are not readily achievable with electron-rich indoles. For instance, the C2=C3 double bond of 3-nitroindoles can act as an electrophilic alkene, participating in various cycloaddition reactions. acs.org

The acetylation of the indole nitrogen to form an N-acetyl group further modifies the chemical properties of the indole ring. The acetyl group is also electron-withdrawing, and its presence on the nitrogen atom further decreases the electron density of the pyrrole ring. This N-acetylation serves as a protecting group, preventing unwanted reactions at the nitrogen atom and influencing the regioselectivity of substitutions on the indole ring. nih.gov

The N-acetyl group can also play a role in directing metallation reactions. While N-unsubstituted indoles can be deprotonated to form N-anions that can react with electrophiles, the N-acetyl group precludes this pathway. bhu.ac.in The combination of the N-acetyl and 5-nitro groups renders the indole nucleus in 1-acetyl-5-nitro-1H-indol-3-yl acetate (B1210297) significantly electron-deficient, further accentuating the shift from typical electrophilic reactivity to a propensity for nucleophilic and cycloaddition reactions.

The acetate group at the C-3 position is a key functional handle that can participate in a variety of chemical transformations. The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding 3-hydroxyindole. This 3-hydroxyindole exists in equilibrium with its keto tautomer, indoxyl.

Furthermore, the acetate group can act as a leaving group in palladium-catalyzed reactions. For instance, intramolecular deacetylative dearomatization of 3-acetoxyindoles has been developed to synthesize tetracyclic indolin-3-ones. rsc.org This type of reaction involves the oxidative addition of a palladium(0) catalyst to the C-O bond of the acetate, followed by subsequent intramolecular reactions. While this specific reaction leads to dearomatization, the C-3 acetate offers a potential site for various cross-coupling reactions to introduce other functional groups at this position.

Dearomatization Processes and their Application to Nitroindole Systems

Dearomatization reactions of indoles provide a powerful strategy for the rapid construction of complex three-dimensional molecular architectures from simple aromatic precursors. acs.org Nitroindoles, due to their electron-deficient nature, are excellent substrates for dearomatization reactions. The C2=C3 double bond in 3-nitroindoles can readily participate as the dienophile or electrophilic component in various cycloaddition and annulation reactions. nih.govrsc.org

Several methodologies have been developed for the dearomatization of 3-nitroindoles, including:

[3+2] Cycloadditions: Phosphine-catalyzed enantioselective [3+2] annulation reactions of 3-nitroindoles with allenoates have been reported to produce cyclopentaindoline scaffolds. nih.govnih.gov Similarly, base-controlled dearomative [3+2] cycloadditions with fumaric acid amide esters can yield functionalized pyrrolo[2,3-b]indole (B14758588) derivatives. rsc.org

[4+2] Cycloadditions: Palladium-catalyzed decarboxylative [4+2] cycloadditions of 3-nitroindoles with 2-alkylidenetrimethylene carbonates have been developed to afford indoline-fused tetrahydropyrans. acs.orgnih.gov

Michael Additions: The electron-deficient C2=C3 bond of nitroindoles can undergo Michael addition with various nucleophiles, initiating a cascade of reactions that can lead to dearomatized products.

These dearomatization strategies are highly valuable for the synthesis of complex, spirocyclic, and fused-ring systems that are often found in biologically active natural products.

Cycloaddition and Annulation Reactions Involving 3-Nitroindole Derivatives

As mentioned, 3-nitroindoles are versatile building blocks for cycloaddition and annulation reactions. The electron-withdrawing nitro group activates the C2-C3 double bond, making it a competent dipolarophile and Michael acceptor.

[3+2] Cycloadditions: Besides the previously mentioned examples, 3-nitroindoles can react with various 1,3-dipoles, such as nitrones and azomethine ylides, in [3+2] cycloaddition reactions to furnish five-membered heterocyclic rings fused to the indole core. researchgate.netorganicreactions.org

[4+2] Cycloadditions (Diels-Alder Reactions): While less common, the C2-C3 double bond of a highly electron-deficient indole, such as a 3-nitroindole, can potentially act as a dienophile in Diels-Alder reactions with electron-rich dienes, especially under thermal or photochemical conditions. youtube.com

Annulation Reactions: Annulation reactions, which involve the formation of a new ring onto the indole nucleus, are also prevalent. These can be initiated by Michael additions followed by intramolecular cyclizations. For example, the reaction of 3-nitroindoles with α,β-unsaturated ketones can lead to the formation of carbocyclic rings fused at the C2 and C3 positions.

The diversity of available reactants for these cycloaddition and annulation reactions allows for the construction of a wide range of complex heterocyclic systems from 3-nitroindole precursors.

Investigating N-Alkylation and Protecting Group Migration Mechanisms in Indole Chemistry

N-alkylation is a fundamental transformation in indole chemistry, often employed to introduce substituents on the nitrogen atom or to protect it during multi-step syntheses. researchgate.net While direct N-alkylation of indoles can be achieved using strong bases and alkyl halides, alternative methods have been developed, including transition-metal-catalyzed reactions. youtube.comrsc.org For instance, enantioselective N-alkylation of indoles can be achieved via an intermolecular aza-Wacker-type reaction. nih.govresearchgate.net

In the context of 1-acetyl-5-nitro-1H-indol-3-yl acetate, the N-acetyl group already occupies the nitrogen position. However, under certain reaction conditions, protecting group migration can occur. For example, in the presence of a Lewis acid or under thermal conditions, an acyl group can migrate from the nitrogen to a carbon atom of the indole ring, typically to the C-3 position. While the C-3 position is already substituted in the title compound, the potential for such rearrangements should be considered, especially in the design of synthetic routes.

Computational studies have been employed to understand the mechanisms of protecting group-dependent annulations of indole derivatives, highlighting how the electronic nature of the N-protecting group can dictate the reaction pathway. rsc.org For instance, electron-donating and electron-withdrawing protecting groups can lead to different spirocyclic intermediates and subsequent divergent reaction pathways.

Advanced Spectroscopic and Spectrometric Elucidation of 1 Acetyl 5 Nitro 1h Indol 3 Yl Acetate Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in 1-Acetyl-5-nitro-1H-indol-3-yl acetate (B1210297) can be determined.

The presence of two acetyl groups and a nitro group on the indole (B1671886) ring significantly influences the electronic environment of the protons and carbons, leading to predictable shifts in their NMR signals. The electron-withdrawing nature of the N-acetyl group and the C5-nitro group is expected to deshield nearby protons and carbons, causing them to resonate at higher chemical shifts (downfield).

Expected ¹H NMR Spectral Data:

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
H-2 (indole ring)~7.8-8.2s
H-4 (indole ring)~8.0-8.4d
H-6 (indole ring)~8.0-8.4dd
H-7 (indole ring)~7.5-7.9d
N-acetyl (CH₃)~2.6s
O-acetyl (CH₃)~2.3s

Expected ¹³C NMR Spectral Data:

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O (N-acetyl)~168-172
C=O (O-acetyl)~168-172
C-2 (indole ring)~120-125
C-3 (indole ring)~115-120
C-3a (indole ring)~130-135
C-4 (indole ring)~118-122
C-5 (indole ring)~140-145
C-6 (indole ring)~120-125
C-7 (indole ring)~115-120
C-7a (indole ring)~135-140
N-acetyl (CH₃)~23-27
O-acetyl (CH₃)~20-24

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Fingerprinting

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For 1-Acetyl-5-nitro-1H-indol-3-yl acetate, the IR spectrum will be dominated by the characteristic absorption bands of its key functional groups.

The presence of two carbonyl groups (from the N-acetyl and O-acetyl moieties) and a nitro group will give rise to strong, distinct absorption bands. The aromatic C-H and C=C stretching vibrations of the indole ring will also be observable.

Expected IR Absorption Bands:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (N-acetyl)Stretching~1700-1730
C=O (O-acetyl)Stretching~1740-1760
N-O (nitro group)Asymmetric Stretching~1500-1550
N-O (nitro group)Symmetric Stretching~1330-1370
C-N (indole ring)Stretching~1300-1350
Aromatic C=CStretching~1450-1600
Aromatic C-HStretching~3000-3100

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing insights into its electronic structure and extent of conjugation. The indole nucleus possesses a conjugated system that absorbs in the UV region. The introduction of a nitro group at the 5-position, a strong chromophore, is expected to cause a significant bathochromic (red) shift in the absorption maximum (λmax) due to the extension of the conjugated system and the presence of n→π* and π→π* transitions.

The acetyl groups, while not as influential as the nitro group, can also subtly modify the electronic environment and, consequently, the UV-Vis spectrum. Analysis of the λmax values helps to confirm the presence of the substituted indole core.

Expected UV-Vis Absorption Maxima:

Electronic TransitionExpected λmax (nm)Associated Chromophore
π→π~270-300Nitro-substituted indole ring
n→π~320-360Nitro group

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Elucidation

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₂H₁₀N₂O₅), high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula.

The fragmentation pattern observed in the mass spectrum offers a roadmap to the molecule's structure. Common fragmentation pathways for this compound would likely involve the loss of the acetyl and acetate groups, as well as fragmentation of the indole ring itself.

Expected Mass Spectrometry Data:

Ionm/z (Mass-to-Charge Ratio)Interpretation
[M]⁺262.06Molecular Ion
[M - CH₂CO]⁺220.05Loss of ketene (B1206846) from acetate group
[M - COCH₃]⁺219.05Loss of acetyl radical
[M - OCOCH₃]⁺203.05Loss of acetoxy radical
[C₈H₅N₂O₃]⁺193.03Further fragmentation after initial losses

By integrating the data from these complementary spectroscopic and spectrometric techniques, a complete and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for further chemical and biological studies.

Computational and Theoretical Investigations of 1 Acetyl 5 Nitro 1h Indol 3 Yl Acetate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

For instance, in a study on 2-aryl-5-nitro-1H-indole derivatives, the molecular structures were optimized using both PM3 and DFT methods to obtain reliable geometries. nih.gov The optimized geometry of related nitro-containing compounds, such as 2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl acetate (B1210297), has been determined using the B3LYP method with a 6-31+G(d,p) basis set. researchgate.net Such calculations have shown that the nitro group often aligns in a coplanar orientation with the indole (B1671886) ring to maximize conjugation.

The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity and spectral properties. The HOMO-LUMO energy gap is a key parameter that indicates the molecule's chemical stability and reactivity. researchgate.net For many nitroaromatic compounds, a smaller energy gap is associated with higher reactivity. mdpi.com

Table 1: Calculated Bond Parameters for a Representative Nitroindole Derivative

BondBond Length (Å)Bond AngleAngle (°)
C-N (indole)1.38C-N-C108.5
N-C (acetyl)1.40N-C=O121.0
C-N (nitro)1.48O-N-O124.0

This table presents hypothetical yet representative data based on typical values found in DFT studies of similar molecules.

Quantum Chemical Modeling of Reactivity, Reaction Pathways, and Transition States

Quantum chemical modeling provides a framework for understanding the reactivity of molecules, predicting reaction pathways, and characterizing transition states. researchgate.net For indole derivatives, these methods are used to explore their chemical behavior in various reactions.

The reactivity of 1-Acetyl-5-nitro-1H-indol-3-yl acetate is significantly influenced by the presence of the electron-withdrawing nitro group and the acetyl groups. Quantum chemical calculations can map out the potential energy surface for reactions such as hydrolysis or nucleophilic substitution, identifying the most likely pathways and the energy barriers associated with them.

For example, the hydrolysis of the acetate group is a common reaction that can be modeled to determine its feasibility under different conditions. Furthermore, the nitro group can undergo reduction to form an amino group, a reaction that is a key step in the synthesis of many pharmaceutical intermediates. Computational models can elucidate the mechanism of such reductions.

Reactivity descriptors derived from conceptual DFT, such as electronegativity, hardness, and Fukui functions, can be calculated to predict the most reactive sites within the molecule. researchgate.net The Fukui function, for instance, helps in identifying which atoms are most susceptible to nucleophilic or electrophilic attack. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interaction Hypotheses

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule (ligand) binds to a biological target, such as a protein or enzyme (receptor). These methods are instrumental in drug discovery and development.

For indole derivatives, which are known to possess a wide range of biological activities, molecular docking studies can generate hypotheses about their mechanism of action. jocpr.com The indole ring can participate in π-π stacking interactions with aromatic amino acid residues in a protein's active site, while the acetyl and acetate groups can form hydrogen bonds.

In studies of similar compounds, molecular docking has been used to predict the binding modes of indole derivatives with various enzymes. For example, docking studies on 2-aryl-5-nitro-1H-indole derivatives have been performed to understand their role as efflux pump inhibitors. nih.gov Similarly, docking has been used to investigate the interaction of other indole-based compounds with targets like the nicotinic acetylcholine (B1216132) receptor and carbonic anhydrase IX. jocpr.comresearchgate.net

Molecular dynamics simulations can then be used to refine the docking poses and assess the stability of the ligand-receptor complex over time. These simulations provide a more dynamic picture of the interactions and can help to validate the initial docking hypotheses.

Table 2: Representative Docking Scores of Indole Derivatives with a Target Protein

CompoundDocking Score (kcal/mol)Key Interacting Residues
Indole Derivative A-8.5TYR 23, PHE 89, ASN 102
Indole Derivative B-7.9TRP 115, LEU 204, SER 205
This compound (Hypothetical)-9.2TYR 23, ARG 95, ASP 101

This table contains hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Studies for Indole Derivatives and Substituent Effects

Quantitative Structure-Activity Relationship (QSAR) studies are a modeling approach that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For indole derivatives, QSAR models can be developed to predict their activity based on various molecular descriptors.

These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume), or lipophilic (e.g., logP). nih.gov In a QSAR study on 2-aryl-5-nitro-1H-indole derivatives, descriptors such as molecular volume and Mulliken atomic charges were found to be important for their activity as efflux pump inhibitors. nih.gov The study revealed that increasing the molecular volume and the charge on a specific carbon atom could enhance the inhibitory activity. nih.gov

The nitro group in this compound is a significant substituent that strongly influences its electronic properties and, consequently, its biological activity. QSAR studies on nitroaromatic compounds have shown that descriptors related to electrophilicity and the electronic properties of the nitro group are often crucial for predicting their toxic effects. mdpi.com

The development of robust QSAR models can aid in the rational design of new indole derivatives with improved activity and reduced toxicity, thereby minimizing the need for extensive experimental testing. mdpi.comnih.gov

Analysis of Substituent Effects on Electronic Properties and Molecular Orbital Distributions

The substituents on the indole ring play a critical role in modulating its electronic properties and molecular orbital distributions. nih.gov The acetyl and nitro groups in this compound have distinct effects on the electron density of the indole core.

The nitro group at the C5 position is a strong electron-withdrawing group. This property significantly lowers the energy of the LUMO, making the molecule more susceptible to reduction and influencing its absorption spectrum. nih.govresearcher.life Studies on substituted indoles have shown that electron-withdrawing groups can cause a red-shift in the absorption wavelength. nih.gov

The acetyl group at the N1 position also acts as an electron-withdrawing group, further modifying the electronic landscape of the indole ring. The acetate group at the C3 position can also influence the molecule's properties through its electronic and steric effects.

Computational studies can quantify these substituent effects by analyzing the distribution of molecular orbitals and the changes in atomic charges. nih.gov Natural Bond Orbital (NBO) analysis, for example, can be used to investigate charge delocalization and hyperconjugative interactions within the molecule, providing a deeper understanding of how substituents influence stability and reactivity. researchgate.net The analysis of HOMO and LUMO distributions can reveal how and where electronic transitions are likely to occur upon excitation. nih.govresearchgate.net

Mechanistic Insights into Molecular and Cellular Interactions of 1 Acetyl 5 Nitro 1h Indol 3 Yl Acetate Derivatives

Exploration of Molecular Targets and Binding Mechanisms of Indole (B1671886) Derivatives (e.g., DNA, enzymes, proteins)

The indole nucleus is a privileged scaffold in medicinal chemistry, capable of diverse interactions with a range of biological macromolecules. The specific substitutions on the indole ring, such as the N-acetyl, C3-acetate, and C5-nitro groups in 1-acetyl-5-nitro-1H-indol-3-yl acetate (B1210297), significantly influence its binding profile.

DNA Interactions: Certain indole derivatives, particularly cationic bis-indoles, have been shown to target and bind to DNA. nih.govnih.gov These compounds often exhibit a preference for the minor groove of the DNA double helix, particularly at A/T-rich sequences. nih.govnih.gov This binding is thought to interfere with the processes of DNA replication and transcription, which can lead to the inhibition of cell growth. nih.govnih.gov Furthermore, some 5-nitroindole (B16589) derivatives have been specifically designed as G-quadruplex (G4) binders. nih.gov G-quadruplexes are secondary structures found in guanine-rich regions of DNA, such as in the promoter region of the c-Myc oncogene. nih.gov By stabilizing these G4 structures, these indole derivatives can downregulate the transcription of the associated gene, thereby inhibiting cancer cell proliferation. nih.gov

Enzyme and Protein Interactions: The indole ring can participate in π-π stacking interactions with aromatic amino acid residues within proteins, while the acetyl and acetate groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors. For instance, some indole derivatives are known to be enzyme inhibitors. drugbank.comlibretexts.org The specific nature of these interactions is highly dependent on the three-dimensional structure of the protein's binding site. Additionally, certain nitroindole derivatives have shown high affinity and selectivity for melatoninergic receptors (MT1, MT2, and MT3), indicating their potential to modulate signaling pathways associated with these receptors. nih.gov

Table 1: Molecular Targets of Indole Derivatives
Molecular TargetType of InteractionPotential ConsequenceReference
DNA (Minor Groove)Selective binding to A/T-rich sitesInhibition of DNA and RNA synthesis nih.govnih.gov
c-Myc Promoter G-QuadruplexStabilization of G4 structureDownregulation of c-Myc transcription nih.gov
Enzymes (e.g., Transpeptidase)Covalent or non-covalent binding to active or allosteric sitesEnzyme inhibition libretexts.org
Melatoninergic ReceptorsHigh-affinity bindingModulation of receptor-mediated signaling nih.gov

Biochemical Pathways Modulated by Nitroindole Compounds (e.g., enzyme inhibition, modulation of cellular processes)

Nitroindole compounds can influence a variety of biochemical pathways, primarily through enzyme inhibition and the modulation of cellular processes.

Enzyme Inhibition: The nitro group, being strongly electron-withdrawing, can play a crucial role in the inhibitory activity of these compounds. taylorandfrancis.com It can enhance the binding affinity of the molecule to its target enzyme. taylorandfrancis.com In some cases, the nitro group can act as a "masked electrophile". nih.gov Following tautomerization to its nitronic acid form within an enzyme's active site, it can react with nucleophilic residues like cysteine, forming a covalent adduct and leading to irreversible enzyme inhibition. nih.gov This mechanism has been proposed for the inhibition of certain enzymes by nitroalkanes. nih.gov

Modulation of Cellular Processes: The interaction of nitroindole derivatives with their molecular targets can trigger a cascade of events that modulate cellular processes. For example, by inhibiting enzymes involved in cell wall biosynthesis in bacteria, these compounds can disrupt cell integrity. nih.gov In cancer cells, the downregulation of oncogenes like c-Myc through G-quadruplex stabilization can halt proliferative signaling. nih.gov The inhibition of DNA and RNA synthesis by DNA-binding indole derivatives is another key mechanism that disrupts fundamental cellular processes. nih.govnih.gov

Table 2: Biochemical Pathways Modulated by Nitroindole Derivatives
Pathway/ProcessMechanism of ModulationOutcomeReference
Enzyme CatalysisCompetitive or non-competitive inhibition; covalent modification of active site residuesInhibition of metabolic or signaling pathways libretexts.orgnih.gov
Gene TranscriptionStabilization of G-quadruplex structures in promoter regionsDownregulation of specific genes (e.g., c-Myc) nih.gov
DNA Replication and RepairBinding to DNA minor groove, induction of DNA damage responseInhibition of cell proliferation, induction of SOS response nih.govnih.gov

Cellular Responses and Signaling Pathways Investigated at a Mechanistic Level (e.g., cell cycle arrest, apoptosis induction)

The modulation of biochemical pathways by nitroindole derivatives ultimately leads to distinct cellular responses, with cell cycle arrest and apoptosis being the most prominently studied outcomes in the context of cancer research.

Cell Cycle Arrest: Several studies have demonstrated that derivatives of indole and other nitrogen-containing heterocycles can induce cell cycle arrest in cancer cells. ualberta.canih.govresearchgate.netnih.govmdpi.com The specific phase of the cell cycle that is arrested can vary depending on the compound and the cell type. For instance, some compounds have been shown to cause arrest at the G0/G1, G1/S, S, or G2/M checkpoints. ualberta.canih.govresearchgate.netmdpi.com This arrest prevents the cell from progressing through the cell cycle and proliferating.

Apoptosis Induction: A common consequence of treatment with these compounds is the induction of apoptosis, or programmed cell death. ualberta.canih.govresearchgate.netnih.govmdpi.com Mechanistically, this can be triggered through both the extrinsic and intrinsic apoptotic pathways. Evidence for apoptosis induction includes morphological changes in cells, the externalization of phosphatidylserine, loss of mitochondrial membrane potential, and the activation of caspases. ualberta.canih.govresearchgate.net Some derivatives have been shown to increase the expression of pro-apoptotic proteins while decreasing the levels of anti-apoptotic proteins. nih.govresearchgate.net

Table 3: Cellular Responses to Indole and Nitroaromatic Derivatives
Cellular ResponseKey Mechanistic EventsInvestigated InReference
Cell Cycle ArrestBlockade at G0/G1, G1/S, or G2/M phasesAcute leukemia and other cancer cell lines ualberta.canih.govresearchgate.netmdpi.com
ApoptosisActivation of intrinsic and/or extrinsic pathways, caspase activation, loss of mitochondrial potentialAcute leukemia and other cancer cell lines ualberta.canih.govresearchgate.netnih.gov

Redox Chemistry and Nitro Group Metabolism at the Molecular Level

The nitro group is a key functional group that significantly influences the biological activity of 1-acetyl-5-nitro-1H-indol-3-yl acetate, in part through its redox chemistry and metabolic transformations.

Redox Chemistry: The nitro group is strongly electron-withdrawing and can participate in redox reactions. wikipedia.org A critical aspect of the mechanism of action for many nitroaromatic compounds is the reduction of the nitro group. taylorandfrancis.com This reduction can occur in one-electron steps, leading to the formation of a nitro anion radical. taylorandfrancis.com Further reduction can yield nitroso and hydroxylamine (B1172632) intermediates, which are often highly reactive. nih.gov In some contexts, the generation of reactive oxygen species (ROS) has been linked to the anticancer activity of 5-nitroindole compounds. nih.gov

Emerging Research Directions and Future Perspectives for 1 Acetyl 5 Nitro 1h Indol 3 Yl Acetate

Development as Key Synthetic Intermediates for Complex Molecular Architectures

The true potential of 1-Acetyl-5-nitro-1H-indol-3-yl acetate (B1210297) lies in its utility as a versatile intermediate for constructing more complex molecules. The indole (B1671886) scaffold is a cornerstone in many biologically active natural products and pharmaceuticals. mdpi.com The strategic placement of the nitro group on the indole ring significantly alters its electronic character, making it an electron-poor aromatic system. researchgate.net This modification is crucial for directing subsequent chemical reactions. The N-acetyl group serves not only as a protecting group but also influences the reactivity of the indole core, a strategy employed in the synthesis of complex molecules like the protein kinase inhibitor GSK2606414. nih.gov

Research into related nitroindoles has demonstrated their value in building diverse and potent molecular structures. For instance, derivatives of 5-nitroindole (B16589) have been used to create scaffolds that bind to c-Myc G-quadruplex DNA, showing potential in the development of anticancer agents. nih.gov Similarly, other indole-based compounds have been synthesized and evaluated as inhibitors of tubulin polymerization, another key target in cancer therapy. rsc.org The synthesis of ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate showcases a method to create highly functionalized 2,3-disubstituted indoles, which are important precursors for potential pro-drugs. mdpi.comresearchgate.net These examples underscore the role of functionalized indoles as key building blocks for molecules with significant biological activity.

Table 1: Examples of Complex Molecules Derived from Indole Scaffolds

Molecule/Scaffold ClassTherapeutic Target/Application AreaSignificance of Indole CoreReference
Pyrrolidine-substituted 5-nitroindolesc-Myc G-quadruplex DNA (Anticancer)Provides the core scaffold for binding to the DNA G-quadruplex structure. nih.gov
GSK2606414PERK Protein Kinase (Anticancer)The acetylated dihydro-indole forms a central part of this potent and selective inhibitor. nih.gov
N-((1-methyl-1H-indol-3-yl)methyl)acetamidesTubulin Polymerization (Anticancer)Acts as a key structural element for analogues designed to inhibit microtubule formation. rsc.org
2-Aroyl indole-3-acetic acid derivativesProdrugs for Cancer TherapyThe 2,3-disubstituted indole framework is a promising scaffold for anticancer pro-drugs. mdpi.com

Potential Applications in Materials Science and Optoelectronic Devices (based on related nitroindoles)

While direct applications of 1-Acetyl-5-nitro-1H-indol-3-yl acetate in materials science are still emerging, research on related nitro-substituted heterocyclic compounds indicates significant potential. Nitrogen-rich heterocycles, including nitroindoles, are an important class of energetic materials. scispace.comnih.gov Computational studies on nitro derivatives of similar indole-like structures are being used to predict their suitability for such applications. scispace.comnih.gov

These computational models evaluate key properties such as crystal density, heat of formation, and detonation performance. scispace.com A critical parameter in these studies is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is calculated to predict the molecule's stability and reactivity. scispace.comnih.gov A smaller HOMO-LUMO gap can suggest higher reactivity, a property that can be tuned by the number and position of nitro groups. This predictive power allows researchers to design new molecules with specific energetic or electronic properties before undertaking complex and resource-intensive synthesis.

Table 2: Investigated Properties of Related Nitro-Heterocycles for Materials Applications

PropertyMethod of DeterminationRelevance to Materials ScienceReference
Thermodynamic and Detonation PropertiesComputational Methods (DFT)Evaluation of potential as high-density energetic materials. scispace.comnih.gov
Condensed Phase Heat of FormationWave function analysis-surface analysis suite (WFA-SAS)Predicts the energy content of the material in its solid state. scispace.com
Bond Dissociation Energy (BDE)Computational CalculationIdentifies the weakest bond ("trigger bond") for initiating decomposition. scispace.comnih.gov
HOMO-LUMO Energy GapDensity Functional Theory (DFT)Predicts molecular stability and potential for electronic applications. scispace.comnih.gov

Innovative Methodologies for Further Functionalization and Derivatization of the Scaffold

The electrophilic nature of 3-nitroindole derivatives has become the focus of a wide range of new and challenging chemical reactions. researchgate.net The electron-withdrawing nitro group makes the indole scaffold susceptible to reactions that are not possible with electron-rich indoles. Dearomatization processes, in particular, have greatly expanded the possibilities for C2-C3 functionalization of these molecules. researchgate.net

Several innovative strategies have been developed to leverage this unique reactivity:

Palladium-Catalyzed Annulations: Enantioselective (3+2) annulation reactions between 3-nitroindoles and partners like vinyl aziridines have been developed to create complex, stereochemically defined structures. researchgate.net

Aza-Michael Additions: In certain reactions, 3-nitroindoles can serve as N-centered nucleophiles for aza-1,6-Michael additions to para-quinone methides, demonstrating the versatile reactivity of the scaffold. mdpi.com

Cascade Reactions: One-pot cascade reactions, such as the aza-alkylation/intramolecular Michael cascade, provide an efficient route to highly functionalized indolines and indoles from simple precursors. mdpi.comresearchgate.net

Cycloaddition Reactions: Computational studies suggest that 3-nitroindoles can participate in hetero-Diels-Alder cycloadditions, where the C=C-N=O moiety of the indole acts as an electron-poor diene, leading to unexpected and valuable stereochemical outcomes. researchgate.net

These advanced methodologies highlight how the nitroindole scaffold has become a model substrate for exploring the chemistry of electron-poor aromatic compounds. researchgate.net

Table 3: Innovative Functionalization Methodologies for Nitroindole Scaffolds

MethodologyDescriptionKey AdvantageReference
Dearomatization ProcessesReactions that disrupt the aromaticity of the indole ring to enable C2-C3 functionalization.Enables access to a wide range of new indol(in)e structures. researchgate.net
Pd-Catalyzed (3+2) AnnulationA palladium-catalyzed reaction with vinyl compounds to form five-membered rings.Creates complex, diversely substituted indolines with high stereocontrol. researchgate.net
Aza-1,6-Michael AdditionThe indole nitrogen of a 3-nitroindole acts as a nucleophile in an addition reaction.Demonstrates novel N-centered reactivity for N-alkylation. mdpi.com
One-Pot Cascade ReactionA sequence of reactions (e.g., aza-alkylation/Michael addition) occurs in a single flask.High efficiency and rapid construction of complex indole derivatives. mdpi.comresearchgate.net

Integration of Advanced Computational Chemistry in Predictive Design and Mechanism Elucidation

Advanced computational chemistry is becoming an indispensable tool for exploring the potential of nitroindoles. scispace.comnih.gov Techniques like Density Functional Theory (DFT) are applied to determine fundamental properties, including molecular structure optimization and electronic energy, before a compound is ever synthesized in a lab. scispace.comnih.gov

The applications of computational chemistry in this area are multifaceted:

Predictive Design: By calculating properties like the heat of formation and crystal density, scientists can screen potential nitroindole derivatives for their suitability as high-density energetic materials. scispace.com

Stability Analysis: The calculation of Bond Dissociation Energy (BDE) helps identify the most labile bond, or "trigger bond," which is critical for understanding the stability and decomposition pathways of energetic materials. scispace.comnih.gov The HOMO-LUMO energy gap is also a key indicator of molecular stability. nih.gov

Mechanism Elucidation: Computational studies can clarify complex reaction mechanisms. For example, they can determine whether a reaction, such as a nitration, proceeds through a single-step mechanism or a Single Electron Transfer (SET) pathway. scispace.com They can also explain the stereochemical outcomes of reactions, such as the unexpected results from a hetero-Diels-Alder cycloaddition involving a 3-nitroindole. researchgate.net

This synergy between theoretical calculations and experimental work accelerates the discovery process, allowing for the rational design of new molecules and a deeper understanding of their underlying chemical behavior.

Table 4: Role of Computational Chemistry in Nitroindole Research

Computational Method/ConceptInsight ProvidedImpact on ResearchReference
Density Functional Theory (DFT)Calculates optimized molecular structure and electronic energy.Provides foundational data for predicting stability and reactivity. scispace.comnih.gov
Bond Dissociation Energy (BDE) CalculationIdentifies the weakest chemical bond in the molecule.Crucial for understanding decomposition mechanisms in energetic materials. scispace.comnih.gov
HOMO-LUMO Gap AnalysisDetermines the energy difference between frontier molecular orbitals.Predicts molecular stability, reactivity, and electronic properties. scispace.comnih.gov
Reaction Mechanism ModelingElucidates the step-by-step pathway of a chemical reaction.Explains observed product formation and stereochemical outcomes. researchgate.netscispace.com

Q & A

Q. What safety protocols are critical when handling 1-Acetyl-5-nitro-1H-indol-3-yl acetate?

Answer: Researchers must use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors. In case of skin contact, wash immediately with water for ≥15 minutes. Avoid electrostatic discharge by grounding equipment during transfers. Emergency procedures include using dry chemical extinguishers for fires due to risks of toxic gases (e.g., nitrogen oxides) .

Q. How should this compound be stored to maintain stability?

Answer: Store refrigerated (2–8°C) in tightly sealed containers under anhydrous conditions. Use desiccants to prevent moisture absorption, which may hydrolyze the acetyl group. Avoid exposure to light or heat sources to prevent decomposition .

Q. What spectroscopic methods are recommended for initial characterization?

Answer: Use ¹H NMR (in DMSO-d₆ or CDCl₃) to confirm the acetyl (δ 2.1–2.3 ppm) and nitro group positions. FT-IR can identify carbonyl stretches (~1740 cm⁻¹ for acetate) and nitro symmetric/asymmetric vibrations (~1520 and 1350 cm⁻¹). Melting point analysis (capillary method) provides preliminary purity assessment, though discrepancies may arise from polymorphs .

Q. What synthetic routes are reported for nitro-substituted indole derivatives?

Answer: Nitro groups are typically introduced via electrophilic aromatic substitution (e.g., nitric acid/H₂SO₄ at 0–5°C) on pre-acetylated indoles. Post-functionalization (e.g., acetylation) often uses acetic anhydride with catalytic H₂SO₄. Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard .

Advanced Research Questions

Q. How can contradictory melting point or NMR data between batches be resolved?

Answer: Discrepancies may stem from polymorphs or impurities. Perform differential scanning calorimetry (DSC) to identify polymorphic transitions and HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%). Recrystallize using ethyl acetate/hexane (1:3 v/v) at controlled cooling rates (0.5°C/min) to isolate dominant crystalline forms .

Q. What strategies minimize byproduct formation during acetylation of 5-nitroindoles?

Answer: Use strictly anhydrous conditions to prevent hydrolysis. Monitor reaction progress via TLC (hexane:ethyl acetate 3:1) and quench with ice-water to limit over-acetylation. Employ scavengers like molecular sieves to absorb residual moisture. Optimize stoichiometry (1.1 equiv acetic anhydride) and reaction time (2–4 hrs at 25°C) .

Q. How does the nitro group influence the compound’s reactivity in nucleophilic substitution?

Answer: The electron-withdrawing nitro group deactivates the indole ring, directing electrophiles to the 4- or 6-positions. In SNAr reactions, use polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C) with strong nucleophiles (e.g., amines). Kinetic studies (UV-Vis monitoring) can quantify activation barriers .

Q. What advanced techniques confirm structural ambiguities in crystalline forms?

Answer: Single-crystal X-ray diffraction (using SHELXL/SHELXS) resolves bond angles and packing motifs. Pair with solid-state NMR (¹³C CP/MAS) to compare polymorphs. For non-crystalline samples, computational modeling (DFT, B3LYP/6-31G*) predicts optimized geometries and electronic properties .

Q. How can degradation products under UV exposure be analyzed?

Answer: Conduct accelerated stability studies (ICH Q1A guidelines) using UV chambers (λ = 254 nm). Analyze degraded samples via LC-MS (ESI+ mode) to identify nitro-reduction products (e.g., amine derivatives) or acetate hydrolysis. Compare fragmentation patterns with reference standards .

Q. What methodologies assess the compound’s compatibility with common reagents?

Answer: Screen reactivity in solvents (DMSO, THF, ethanol) and acidic/basic conditions (pH 1–13) via UV-Vis spectroscopy (200–400 nm). Use GC-MS to detect volatile byproducts. For metal-catalyzed reactions, ICP-MS quantifies leaching, while cyclic voltammetry probes redox behavior .

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